Halopyrimidines
Halopyrimidines are a class of organic compounds that contain a pyrimidine ring with one or more halogen atoms attached as substituents, typically chlorine (Cl), bromine (Br), or fluorine (F). These compounds are widely used in the pharmaceutical and agrochemical industries due to their diverse biological activities. Halopyrimidines exhibit various pharmacological properties such as antiviral, antibacterial, and anti-inflammatory effects, making them attractive for drug development. Their aromatic structure confers stability and enhances their potential for bioavailability. Furthermore, the halogen substitution can modulate the physical and chemical properties of these compounds, influencing their solubility, reactivity, and interaction with biological targets. The synthesis of halopyrimidines is well-established and often involves multi-step reactions using a variety of synthetic methodologies including Friedel-Crafts alkylation, halogenation, and other electrophilic aromatic substitution reactions.

Structure | Chemical Name | CAS | MF |
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5-Bromo-4,6-dimethoxy-2-methylpyrimidine | 4319-83-9 | C7H9BrN2O2 |
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pyrimidine, 2-fluoro-4,6-dimethyl- (9ci) | 38953-33-2 | C6H7FN2 |
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6-Chloro-N-cyclopropylpyrimidin-4-amine | 941294-43-5 | C7H8ClN3 |
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5-bromo-4-propylpyrimidine | 951884-26-7 | C7H9BrN2 |
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5-bromo-4-cyclohexylpyrimidine | 941294-28-6 | C10H13BrN2 |
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N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide | 905587-32-8 | C8H8FN3O |
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5-Bromo-4-heptylpyrimidine | 951884-44-9 | C11H17BrN2 |
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2,6-Dichloropyrimidine-4-carbonitrile | 26293-93-6 | C5HCl2N3 |
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2,5-Dichloro-4-methylpyrimidine | 1192064-63-3 | C5H4Cl2N2 |
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4,5-Dichloro-6-methylpyrimidine | 83942-10-3 | C5H4Cl2N2 |
Related Literature
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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